(3-bromopropoxy)(tert-butyl)diphenylsilane
CAS No.: 177338-13-5
Cat. No.: VC11556219
Molecular Formula: C19H25BrOSi
Molecular Weight: 377.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177338-13-5 |
|---|---|
| Molecular Formula | C19H25BrOSi |
| Molecular Weight | 377.4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(3-Bromopropoxy)(tert-butyl)diphenylsilane is defined by the molecular formula C₁₉H₂₅BrOSi and a molecular weight of 377.4 g/mol. Its IUPAC name, 3-bromopropoxy-tert-butyl-diphenylsilane, reflects the tert-butyl and diphenyl groups bonded to silicon, alongside a brominated propoxy chain. The SMILES notation (CC(C)(C)Si(C2=CC=CC=C2)OCCCBr) and InChIKey (XEJWSBVHJKWEKC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₅BrOSi | |
| Molecular Weight | 377.4 g/mol | |
| IUPAC Name | 3-bromopropoxy-tert-butyl-diphenylsilane | |
| SMILES | CC(C)(C)Si(C2=CC=CC=C2)OCCCBr | |
| InChIKey | XEJWSBVHJKWEKC-UHFFFAOYSA-N |
Structural Reactivity
The silicon center adopts a tetrahedral geometry, with the tert-butyl and phenyl groups conferring steric protection. The bromopropoxy chain introduces a reactive terminal bromide, enabling nucleophilic substitution (e.g., SN2 reactions) . The silyl ether moiety (Si–O–C) is hydrolytically stable under basic conditions but cleavable via fluoride ions, a trait exploited in protecting-group strategies .
Synthesis and Optimization
Synthetic Route
A documented synthesis involves reacting tert-butyl(chloro)diphenylsilane with 3-bromopropan-1-ol in dichloromethane (DCM), catalyzed by DMAP and imidazole at room temperature . The reaction proceeds via nucleophilic substitution, displacing chloride with the bromopropoxy group.
Table 2: Synthesis Conditions and Yield
| Reactant | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| tert-Butyl(chloro)diphenylsilane + 3-bromopropanol | DMAP, imidazole | DCM | RT, 2 hours | Not specified |
Purification and Characterization
Post-synthesis, the crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Column chromatography or recrystallization may refine purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure, with characteristic signals for tert-butyl (δ ~1.0 ppm in ¹H NMR), phenyl protons (δ ~7.2–7.6 ppm), and bromopropoxy residues .
Applications in Organic Synthesis and Materials Science
Protecting Group in Organic Synthesis
The tert-butyl-diphenylsilyl (TBDPS) group is widely used to protect alcohols due to its stability under acidic and basic conditions. The bromopropoxy variant allows sequential functionalization: the bromide can undergo cross-coupling (e.g., Suzuki-Miyaura) after silyl deprotection . For instance, in synthesizing fluorogenic probes, similar silyl ethers serve as intermediates for introducing bioorthogonal handles .
Material Science Applications
| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin irritation | Wear nitrile gloves; use fume hood | |
| Eye damage | Safety goggles mandatory | |
| Respiratory irritation | Use respiratory protection |
Future Research Directions
Expanding Synthetic Utility
-
Late-Stage Functionalization: Leveraging the bromide for palladium-catalyzed couplings to introduce fluorophores or bioconjugation tags .
-
Polymer Chemistry: Investigating its role as a monomer in silicon-based polymers for optoelectronics.
Biological and Medical Applications
-
Prodrug Design: Utilizing the silyl ether as a hydrolyzable prodrug linker for controlled drug release.
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